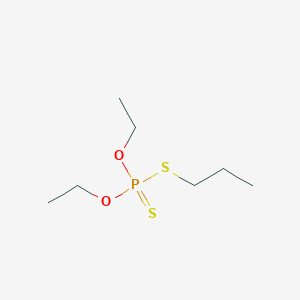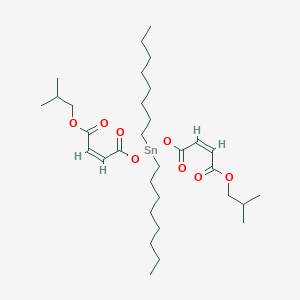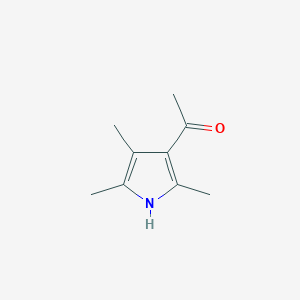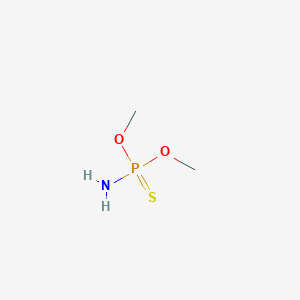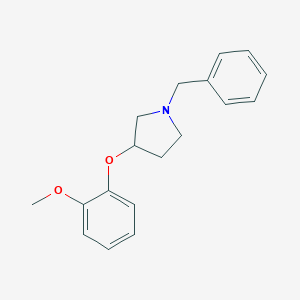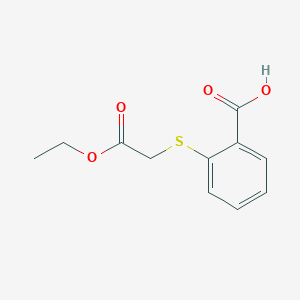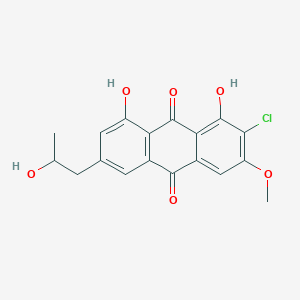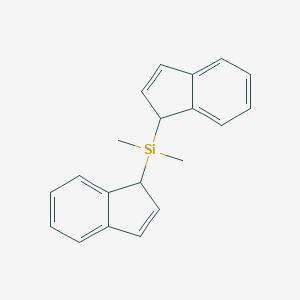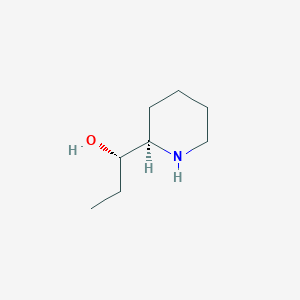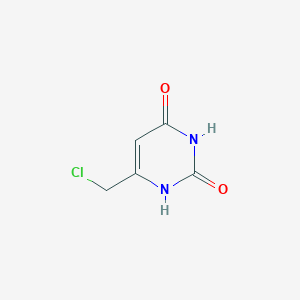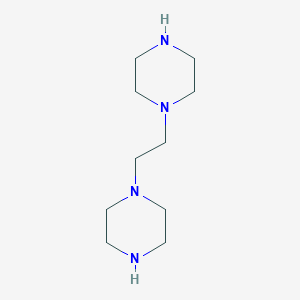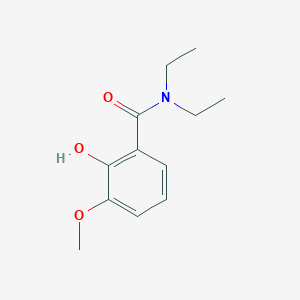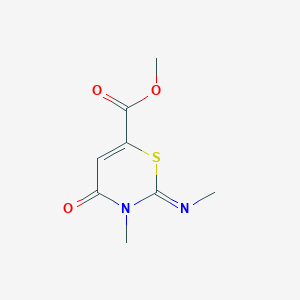
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The purpose of
Mecanismo De Acción
The mechanism of action of MTT is based on the ability of viable cells to reduce the tetrazolium salt to formazan. The reduction reaction is catalyzed by mitochondrial enzymes, which are present in viable cells. The reduction of MTT to formazan is an irreversible process, which makes it an ideal compound for use in cell viability assays.
Efectos Bioquímicos Y Fisiológicos
MTT has no known biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. The assay is easy to perform and can be adapted to a wide range of cell types and experimental conditions. However, there are some limitations to the use of MTT in lab experiments. One limitation is that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed. Another limitation is that the assay is not suitable for measuring cell proliferation, as it only measures metabolic activity.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT as a substrate. For example, MTT could be used to measure the activity of mitochondrial enzymes or to assess the metabolic activity of bacteria. Another direction is the development of new tetrazolium salts that have improved properties, such as increased sensitivity or greater stability. Finally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Conclusion:
In conclusion, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. However, there are some limitations to the use of MTT in lab experiments. The future directions for the use of MTT in scientific research include the development of new assays that use MTT as a substrate, the development of new tetrazolium salts that have improved properties, and the use of MTT in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Métodos De Síntesis
MTT is synthesized by the reaction of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Blue (MTB) with tetrazolium salt. The reaction is carried out in a basic solution and the resulting product is a yellow tetrazolium salt. The synthesis of MTT is a simple and straightforward process, which makes it an ideal compound for use in scientific research.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research, particularly in the field of cell biology. It is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The amount of formazan produced is directly proportional to the number of viable cells in the sample. This assay is widely used to assess the cytotoxicity of drugs, chemicals, and other compounds.
Propiedades
Número CAS |
16238-35-0 |
|---|---|
Nombre del producto |
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
Fórmula molecular |
C8H10N2O3S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-9-8-10(2)6(11)4-5(14-8)7(12)13-3/h4H,1-3H3 |
Clave InChI |
ZVXDKEBQUGKHLQ-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
SMILES canónico |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
Sinónimos |
3,4-Dihydro-3-methyl-2-(methylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



